3-(1,3-benzoxazol-2-yl)-2,4-dibromo-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzoxazol-2-yl)-2,4-dibromo-6-methylaniline is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 3-(1,3-benzoxazol-2-yl)-2,4-dibromo-6-methylaniline typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve the use of magnetic solid acid nanocatalysts, which can be easily separated and reused for multiple runs .
Chemical Reactions Analysis
3-(1,3-Benzoxazol-2-yl)-2,4-dibromo-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions with boronic acids or organotin compounds to form new carbon-carbon bonds.
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-2,4-dibromo-6-methylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-2,4-dibromo-6-methylaniline involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
3-(1,3-Benzoxazol-2-yl)-2,4-dibromo-6-methylaniline can be compared with other benzoxazole derivatives, such as:
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: This compound also exhibits antimicrobial and anti-inflammatory activities.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10Br2N2O |
---|---|
Molecular Weight |
382.05 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-2,4-dibromo-6-methylaniline |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-6-8(15)11(12(16)13(7)17)14-18-9-4-2-3-5-10(9)19-14/h2-6H,17H2,1H3 |
InChI Key |
LWUMPAOFNFVNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)C2=NC3=CC=CC=C3O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.